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Compound of Interest

Compound Name: Boc-2-Abz-OH

Cat. No.: B558750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to N-Boc-

anthranilic acid (2-(tert-butoxycarbonylamino)benzoic acid), a crucial building block in

pharmaceutical and organic synthesis. We will delve into detailed experimental protocols,

present quantitative data for comparison, and illustrate the core chemical transformation.

Introduction
N-Boc-anthranilic acid is a widely utilized intermediate in the synthesis of a variety of

heterocyclic compounds, including quinazolinones, which are prevalent in many biologically

active molecules and approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers

the advantage of being stable under a range of reaction conditions while being readily

removable under mild acidic conditions, making it an ideal choice for multi-step syntheses. This

guide will focus on the most common and effective methods for the preparation of this

important reagent.

Core Synthetic Methodologies
The synthesis of N-Boc-anthranilic acid is predominantly achieved through the direct N-

acylation of anthranilic acid with di-tert-butyl dicarbonate (Boc anhydride). An alternative route,

which can be advantageous for certain substituted analogs, involves a multi-step synthesis

starting from o-bromoanilines.
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The most straightforward and widely used method for the synthesis of N-Boc-anthranilic acid is

the reaction of commercially available anthranilic acid with di-tert-butyl dicarbonate (Boc₂O).

This reaction is typically carried out in the presence of a base to facilitate the nucleophilic

attack of the amino group on the Boc anhydride.

The general reaction is as follows:

Anthranilic Acid + Di-tert-butyl dicarbonate → N-Boc-anthranilic acid

The choice of base and solvent can influence the reaction rate and yield. Common bases

include sodium hydroxide, triethylamine, and sodium bicarbonate. The reaction is often

performed in a solvent mixture, such as dioxane/water or tetrahydrofuran (THF)/water, to

ensure the solubility of both the starting material and the reagents.

An alternative, two-step procedure allows for the preparation of N-Boc-protected anthranilic

acid tert-butyl esters from readily available o-bromoanilines.[1] This method involves an initial

di-Boc protection of the aniline, followed by a lithium-halogen exchange and an intramolecular

rearrangement. This approach can be particularly useful for accessing substituted N-Boc-

anthranilic acid derivatives.

The general scheme for this method is:

o-Bromoaniline + Boc₂O → N,N-di-Boc-o-bromoaniline

N,N-di-Boc-o-bromoaniline + n-BuLi → N-Boc-anthranilic acid tert-butyl ester

This route provides the tert-butyl ester of N-Boc-anthranilic acid, which can be selectively

deprotected if the free carboxylic acid is required.

Quantitative Data Presentation
The following table summarizes typical yields for the synthesis of N-Boc-anthranilic acid and its

derivatives using the direct Boc protection method under various conditions.
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Starting
Material

Reagents Solvent Base
Reaction
Time

Yield (%)
Referenc
e

Anthranilic

acid
Boc₂O

Dioxane/W

ater (1:1)

Triethylami

ne
2 hours Excellent [2]

Anthranilic

acid

Acetic

Anhydride
- -

15 minutes

(heating)
- [3]

Substituted

anthranilic

acids

N-Boc-

amino

acids,

MsCl, NMI,

CuCl₂

Dichlorome

thane

(DCM)

N-

methylimid

azole

(NMI)

1.5 hours 30-66 [4]

Note: Yields can vary depending on the specific substrate, reaction scale, and purification

method.

Experimental Protocols
This protocol is a general procedure based on the reaction of an amino acid with Boc-ON, a

common Boc-donating reagent.[2]

Materials:

Anthranilic acid (1 equivalent)

Triethylamine (1.5 equivalents)

BOC-ON (2-tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) (1.1 equivalents)

Dioxane

Water

Ethyl acetate (EtOAc)

5% Citric acid solution
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Sodium sulfate or magnesium sulfate

Procedure:

Dissolve the anthranilic acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of

dioxane and water (approximately 1.2 mL per mmol of anthranilic acid).

With stirring at room temperature, add BOC-ON (1.1 equiv.).

Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.

Dilute the reaction mixture with water (1.5 mL per mmol of anthranilic acid).

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times

with ethyl acetate.

Combine the ethyl acetate layers, dry over anhydrous sodium sulfate or magnesium sulfate,

and evaporate the solvent to obtain the crude N-Boc-anthranilic acid.

The crude product can be further purified by recrystallization from a hexane:ethyl acetate

mixture.

This protocol is adapted from a literature procedure for the synthesis of a substituted N-Boc-

anthranilic acid tert-butyl ester.[1]

Step A: Synthesis of N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline

This precursor is prepared according to a reliable, published procedure for the di-Boc

protection of anilines.

Step B: Rearrangement to 2-tert-butoxycarbonylamino-5-chlorobenzoic acid tert-butyl ester

Materials:

N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (0.5 mmol)
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Anhydrous Tetrahydrofuran (THF) (5 mL)

n-Butyllithium (n-BuLi) in hexane (1.6 M solution, 340 µL)

Saturated aqueous NH₄Cl solution

Diethyl ether (Et₂O)

Saturated aqueous NaCl solution

Anhydrous Na₂SO₄

Procedure:

Dissolve N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (203 mg, 0.5 mmol) in

anhydrous THF (5 mL) in a flask under an argon atmosphere.

Cool the solution to -78 °C using a dry ice/acetone bath.

Add the n-BuLi solution (340 µL of 1.6 M in hexane) dropwise to the cooled solution. The

reaction mixture will turn yellow.

Stir the reaction mixture at -78 °C for 15 minutes.

Quench the reaction by adding saturated aqueous NH₄Cl solution.

Allow the mixture to warm to room temperature.

Dilute the mixture with water and extract twice with diethyl ether.

Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over

anhydrous Na₂SO₄.

Filter and evaporate the solvent to yield the product as a white crystalline solid (quantitative

yield).

Visualization of the Reaction Pathway
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The following diagram illustrates the reaction mechanism for the direct N-Boc protection of

anthranilic acid using Boc anhydride.

Reactants

Intermediate
Products

Anthranilic Acid

Tetrahedral Intermediate

Nucleophilic Attack

Boc Anhydride

N-Boc-anthranilic acidCollapse & Proton Transfer

tert-Butanol + CO₂

Click to download full resolution via product page

Caption: Reaction mechanism for the synthesis of N-Boc-anthranilic acid.

Purification and Characterization
Purification of N-Boc-anthranilic acid is typically achieved by crystallization or flash

chromatography.[5] For crystallization, a common solvent system is a mixture of a polar solvent

like ethyl acetate and a non-polar solvent like hexane. The crude product is dissolved in a

minimal amount of the polar solvent, and the non-polar solvent is added until turbidity is

observed, followed by cooling to induce crystallization.

The purity of the final product can be assessed by techniques such as melting point

determination, Thin Layer Chromatography (TLC), and spectroscopic methods like ¹H NMR,

¹³C NMR, and IR spectroscopy. High-Performance Liquid Chromatography (HPLC) can be

used for quantitative purity analysis.

Conclusion
The synthesis of N-Boc-anthranilic acid is a fundamental transformation in organic synthesis,

with the direct Boc protection of anthranilic acid being the most common and efficient method.

The choice of reaction conditions can be optimized to achieve high yields of the desired
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product. For specific applications requiring substituted analogs, the route starting from o-

bromoanilines offers a versatile alternative. The protocols and data presented in this guide

provide a solid foundation for researchers and drug development professionals to successfully

synthesize and utilize this important building block in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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